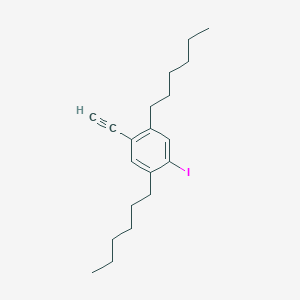
Benzene, 1-ethynyl-2,5-dihexyl-4-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-ethynyl-2,5-dihexyl-4-iodo- is an organic compound characterized by the presence of a benzene ring substituted with an ethynyl group at position 1, two hexyl groups at positions 2 and 5, and an iodine atom at position 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethynyl-2,5-dihexyl-4-iodo- typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the ethynyl, hexyl, and iodine substituents. The reaction conditions often involve the use of catalysts such as palladium or copper, and reagents like iodobenzene, hexyl bromide, and ethynyl derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps like purification through distillation or chromatography to ensure the final product meets industrial standards.
Types of Reactions:
Oxidation: Benzene, 1-ethynyl-2,5-dihexyl-4-iodo- can undergo oxidation reactions, typically resulting in the formation of carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or reduce the iodine substituent to a hydrogen atom.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiolates under mild conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of azido or thiol-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1-ethynyl-2,5-dihexyl-4-iodo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1-ethynyl-2,5-dihexyl-4-iodo- involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to various targets, affecting pathways involved in chemical and biological processes .
Comparación Con Compuestos Similares
- Benzene, 1-ethynyl-2,5-dihexyl-4-bromo-
- Benzene, 1-ethynyl-2,5-dihexyl-4-chloro-
- Benzene, 1-ethynyl-2,5-dihexyl-4-fluoro-
Comparison: Benzene, 1-ethynyl-2,5-dihexyl-4-iodo- is unique due to the presence of the iodine atom, which imparts distinct reactivity and physical properties compared to its bromo, chloro, and fluoro analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions and capable of forming stronger halogen bonds.
Propiedades
Número CAS |
167319-26-8 |
|---|---|
Fórmula molecular |
C20H29I |
Peso molecular |
396.3 g/mol |
Nombre IUPAC |
1-ethynyl-2,5-dihexyl-4-iodobenzene |
InChI |
InChI=1S/C20H29I/c1-4-7-9-11-13-18-16-20(21)19(15-17(18)6-3)14-12-10-8-5-2/h3,15-16H,4-5,7-14H2,1-2H3 |
Clave InChI |
KLDCJUAUOVAFBI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC(=C(C=C1I)CCCCCC)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


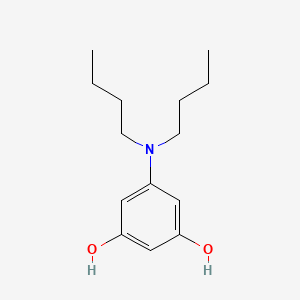
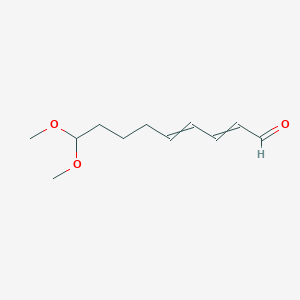
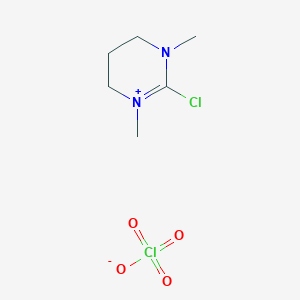
![4-[(Pentylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14254833.png)
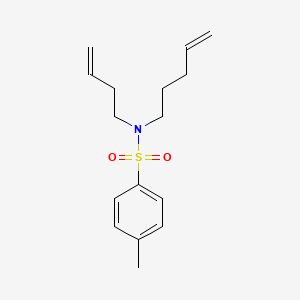
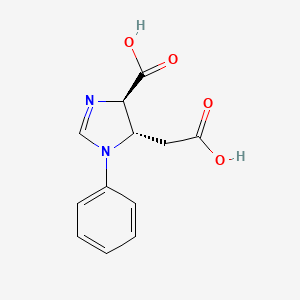
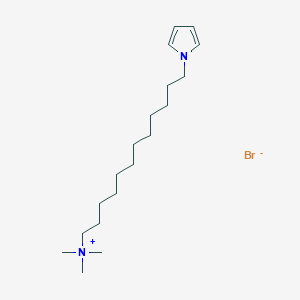
![2,4(1H,3H)-Pyrimidinedione, 1-[(2,6-difluorophenyl)methyl]-3-phenyl-](/img/structure/B14254863.png)
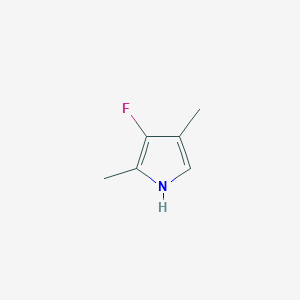

![4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]-](/img/structure/B14254872.png)

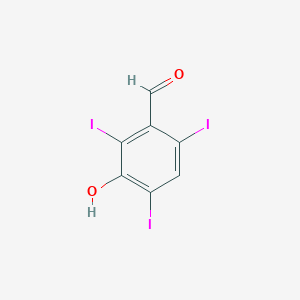
![5-Methoxy-3-[2-(morpholin-4-yl)ethoxy]-1-benzofuran-2-carboxylic acid](/img/structure/B14254887.png)
